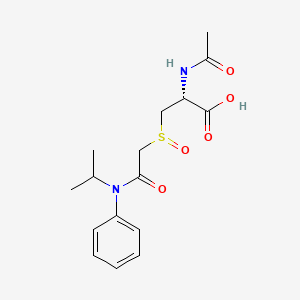
3,4-Dibromo-1-(tributylstannyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-1-(tributylstannyl)-1H-pyrrole-2,5-dione is an organotin compound that features a pyrrole ring substituted with bromine atoms and a tributylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,4-dibromo-1H-pyrrole-2,5-dione with tributyltin hydride under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-1-(tributylstannyl)-1H-pyrrole-2,5-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The stannyl group can participate in oxidation-reduction reactions.
Coupling Reactions: The compound can be used in Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts are often employed in Stille coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
3,4-Dibromo-1-(tributylstannyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with unique electronic properties.
Medicinal Chemistry: Researchers are exploring its potential as a precursor for bioactive compounds.
Mechanism of Action
The mechanism by which 3,4-Dibromo-1-(tributylstannyl)-1H-pyrrole-2,5-dione exerts its effects is primarily through its ability to participate in various chemical reactions. The stannyl group can facilitate coupling reactions, while the bromine atoms can be substituted to introduce different functional groups. These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3,4-Dibromo-1H-pyrrole-2,5-dione: Lacks the stannyl group, making it less versatile in coupling reactions.
1-(Tributylstannyl)-1H-pyrrole-2,5-dione: Lacks the bromine atoms, limiting its reactivity in substitution reactions.
Uniqueness
3,4-Dibromo-1-(tributylstannyl)-1H-pyrrole-2,5-dione is unique due to the presence of both bromine atoms and a stannyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry.
Properties
CAS No. |
79430-51-6 |
|---|---|
Molecular Formula |
C16H27Br2NO2Sn |
Molecular Weight |
543.9 g/mol |
IUPAC Name |
3,4-dibromo-1-tributylstannylpyrrole-2,5-dione |
InChI |
InChI=1S/C4HBr2NO2.3C4H9.Sn/c5-1-2(6)4(9)7-3(1)8;3*1-3-4-2;/h(H,7,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
JTDDZXOIAXPCHH-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)N1C(=O)C(=C(C1=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


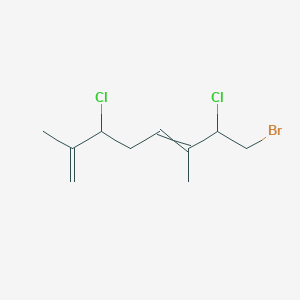
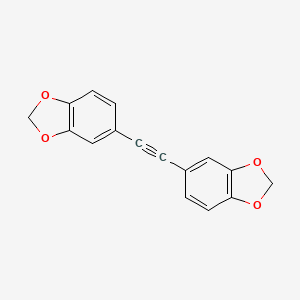
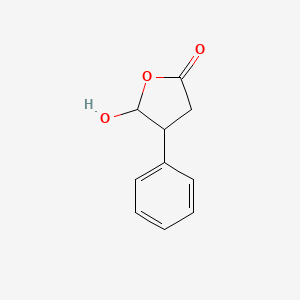
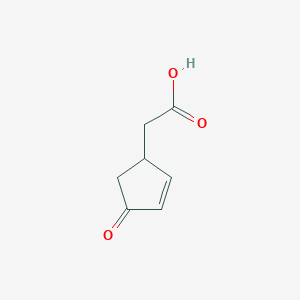
![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)
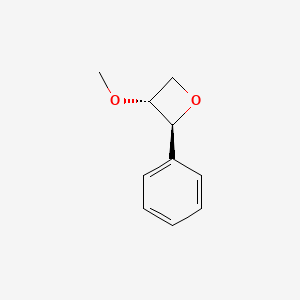
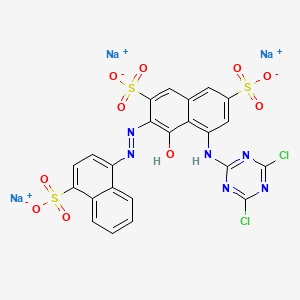
![1-[5-(Benzyloxy)-2-hydroxy-3,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14447951.png)
![2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide](/img/structure/B14447954.png)
![[Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide](/img/structure/B14447957.png)
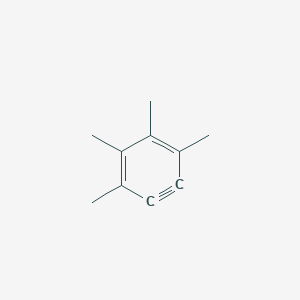
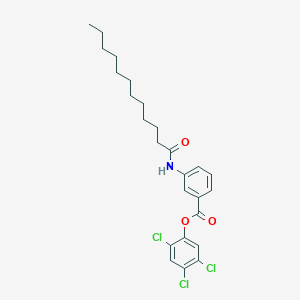
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-propylpentanamide](/img/structure/B14447963.png)
